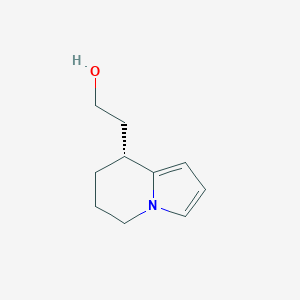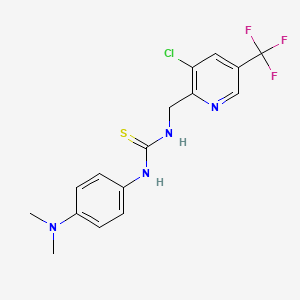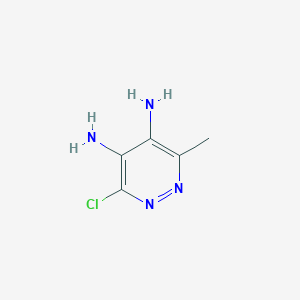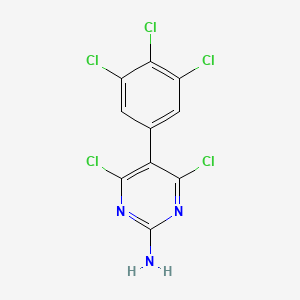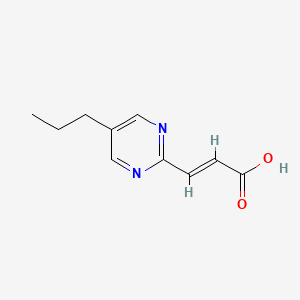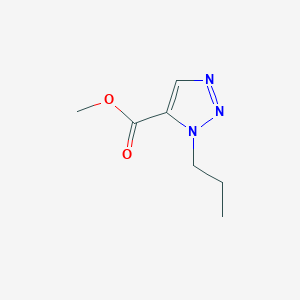![molecular formula C8H7N3 B15246131 4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
4-Methylpyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a methyl group at the 4-position of the pyridine ring distinguishes it from other pyridopyrimidine derivatives. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrido[3,2-d]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid. This reaction yields the precursor, which is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with reactions carried out in the presence of bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of various substituted pyridopyrimidines with potential biological activities.
Applications De Recherche Scientifique
4-Methylpyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-Methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
Comparison: 4-Methylpyrido[3,2-d]pyrimidine is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other pyridopyrimidine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Propriétés
Formule moléculaire |
C8H7N3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-8-7(11-5-10-6)3-2-4-9-8/h2-5H,1H3 |
Clé InChI |
ZMENDMAMYVBZMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


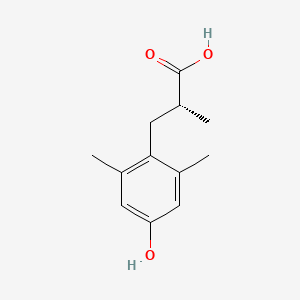


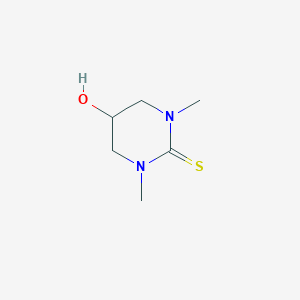

![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)

